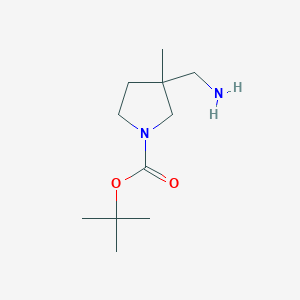

Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-8,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBNDQGUYWSBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720227 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158758-67-8 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate

Foreword: Unveiling a Versatile Building Block in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate . In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This substituted pyrrolidine derivative, distinguished by its geminal methyl and aminomethyl groups at the C3 position, presents a unique three-dimensional architecture. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group ensures its stability and controlled reactivity, making it an invaluable intermediate in multi-step synthetic campaigns.

This document moves beyond a mere recitation of facts, offering instead a field-proven perspective on the causality behind experimental choices and the inherent logic of its application. We will delve into its physicochemical properties, explore rational synthetic pathways, and illuminate its emerging role in the construction of complex bioactive molecules. It is our hope that this guide will not only inform but also inspire new avenues of research and development.

Core Molecular Attributes and Physicochemical Profile

This compound, identified by CAS Number 1158758-67-8 , is a chiral synthetic building block that has garnered interest in the pharmaceutical and agrochemical sectors. The presence of a quaternary carbon at the 3-position of the pyrrolidine ring introduces a significant steric and conformational constraint, which can be exploited to fine-tune the pharmacological properties of a parent molecule.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [] |

| Molecular Weight | 214.31 g/mol | [] |

| IUPAC Name | This compound | N/A |

| InChI Key | QYBNDQGUYWSBCD-UHFFFAOYSA-N | |

| Canonical SMILES | CC1(CCN(C1)C(=O)OC(C)(C)C)CN | [] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. While specific, peer-reviewed protocols for this exact molecule are not widely published, a general synthetic strategy can be inferred from standard organic chemistry principles and information from commercial suppliers. The pathway typically commences with a suitable pyrrolidine precursor.

A plausible synthetic workflow involves the alkylation of a protected pyrrolidine derivative, followed by the introduction of the aminomethyl group and subsequent protection of the pyrrolidine nitrogen.[2]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, though hypothetical, protocol based on established chemical transformations for similar structures. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Boc Protection of 3-Methylpyrrolidine (if starting from this precursor)

-

To a solution of 3-methylpyrrolidine in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate ((Boc)₂O) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with aqueous acid and brine, dry the organic layer, and concentrate under reduced pressure to yield tert-butyl 3-methylpyrrolidine-1-carboxylate.

Step 2: Introduction of the Aminomethyl Group This is a more complex transformation that could proceed through various intermediates. A common strategy involves the formation of a nitrile followed by reduction.

-

Functionalize the C3 position of the Boc-protected 3-methylpyrrolidine. This may involve deprotonation with a strong base followed by reaction with a suitable electrophile to introduce a handle for the aminomethyl group.

-

Convert this intermediate to the corresponding nitrile.

-

Reduce the nitrile to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Step 3: Purification

-

The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[2]

-

Alternatively, recrystallization from a suitable solvent system can be employed to obtain the final product with high purity (>95%).[2]

Analytical Characterization

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the methyl protons at C3 (singlet), and complex multiplets for the pyrrolidine and aminomethyl protons. |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group, the C3 quaternary carbon, the methyl carbon, the aminomethyl carbon, and the pyrrolidine ring carbons. |

| Mass Spec (MS) | An [M+H]⁺ ion at m/z 215.17, corresponding to the protonated molecule. |

| Infrared (IR) | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkanes, and a strong C=O stretch from the Boc protecting group. |

Researchers can request specific analytical data, such as NMR and mass spectrometry, from commercial suppliers upon purchase.[3]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2] The primary amine serves as a key functional handle for derivatization, allowing for its incorporation into a wide array of molecular scaffolds through amide bond formation, reductive amination, or other nitrogen-based coupling reactions.

The gem-dimethyl substitution at the C3 position provides a unique structural motif that can influence the binding affinity and selectivity of a drug candidate for its biological target. This structural feature can also impact pharmacokinetic properties such as metabolic stability.

While specific examples of marketed drugs derived from this exact starting material are not prominent in the public domain, it is actively used in research and development. For instance, derivatives of this compound have been synthesized and investigated for their biological activity against certain cancer cell lines, demonstrating improved selectivity and potency compared to the parent, unsubstituted compounds.[2] There is also research interest in its potential for developing treatments for neurological disorders.[2]

Illustrative Reaction Scheme

Caption: General reaction scheme for the derivatization of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data for the closely related, non-methylated analogue suggests that it may be harmful if swallowed and can cause serious eye irritation. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound represents a valuable and versatile tool in the arsenal of the modern medicinal chemist. Its unique structural features, combined with the synthetic tractability afforded by the Boc protecting group, make it an attractive starting material for the construction of novel and diverse chemical libraries. As the quest for more potent and selective therapeutics continues, the strategic use of such well-defined, three-dimensional building blocks will undoubtedly play an increasingly important role in accelerating the drug discovery process. Further exploration of the chemical space accessible from this scaffold is likely to yield new classes of bioactive molecules with the potential to address a range of unmet medical needs.

References

Sources

An In-depth Technical Guide to Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate

Introduction: The Strategic Value of Substituted Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its rigid, five-membered saturated structure allows for the precise spatial orientation of functional groups, making it an ideal building block for creating ligands with high affinity and selectivity for various biological targets. The introduction of substituents onto the pyrrolidine core, particularly at the 3-position, offers a powerful strategy for modulating pharmacological activity.

This guide provides a comprehensive technical overview of tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate , a bifunctional building block with significant potential in the synthesis of novel therapeutics. The presence of a gem-dimethyl group at the 3-position introduces conformational constraints and lipophilicity, while the primary aminomethyl group provides a key vector for further chemical elaboration. The Boc-protected ring nitrogen ensures compatibility with a wide range of synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Physicochemical and Structural Properties

Precise experimental data for this specific compound is not extensively reported in the public domain. The following table summarizes its key identifiers and computed properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1158758-67-8 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | - |

| Molecular Weight | 214.31 g/mol | - |

| Appearance | Not available (likely an oil or low-melting solid) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DCM, MeOH, THF | - |

Proposed Synthesis Pathway: A Strategic Approach

While specific literature detailing the synthesis of this compound is limited, a robust and logical pathway can be proposed based on established methodologies for the construction of 3,3-disubstituted pyrrolidines. The following multi-step synthesis starts from readily available materials and employs reliable chemical transformations.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Diethyl 2-(cyanomethyl)-2-methylmalonate

-

To a stirred solution of diethyl 2-methylmalonate (1.0 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add 2-chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield diethyl 2-(cyanomethyl)-2-methylmalonate.

Step 2: Reductive Cyclization to 3-Methyl-3-pyrrolidinecarbonitrile

-

In a high-pressure reactor, dissolve the diethyl 2-(cyanomethyl)-2-methylmalonate (1.0 eq) from Step 1 in a suitable solvent such as ethanol or methanol.

-

Add a hydrogenation catalyst, such as Raney Nickel or a rhodium-based catalyst.

-

Pressurize the reactor with hydrogen gas (typically 50-100 bar) and heat to the appropriate temperature (e.g., 80-120 °C).

-

Monitor the reaction for the uptake of hydrogen and the disappearance of the starting material.

-

After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-3-pyrrolidinecarbonitrile.

Step 3: Boc-Protection of the Pyrrolidine Nitrogen

-

Dissolve the crude product from Step 2 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (1.5 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate.

Step 4: Reduction of the Nitrile to the Primary Amine

-

Dissolve the Boc-protected nitrile from Step 3 (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the final product, This compound .

Workflow Diagram: Proposed Synthesis

Caption: Proposed synthetic pathway for the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly valuable building block for the synthesis of complex molecules and compound libraries.

-

Scaffold for Novel Ligands: The pyrrolidine core is a common motif in ligands for a wide range of biological targets, including GPCRs, ion channels, and enzymes. The 3,3-disubstitution pattern can be used to explore novel regions of chemical space and improve ligand-receptor interactions. The pyrrolidine scaffold is a privileged structure in drug discovery.[2][3]

-

Introduction of a Primary Amine Handle: The aminomethyl group provides a versatile point of attachment for a variety of functional groups through reactions such as amidation, sulfonylation, reductive amination, and urea formation. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Conformational Rigidity: The gem-dimethyl group at the 3-position restricts the conformational flexibility of the pyrrolidine ring. This can lead to an increase in binding affinity by reducing the entropic penalty upon binding to a biological target.

-

Use in Peptide Mimetics: The constrained diamine structure can be incorporated into peptidomimetics to mimic beta-turns or to serve as a novel backbone element.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on structurally related compounds, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a promising, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities for the synthesis of novel, conformationally constrained molecules. The proposed synthetic route provides a practical approach for its preparation, enabling its wider application in the scientific community. As the demand for novel chemical entities continues to grow, the strategic use of such versatile intermediates will be paramount in the quest for new and effective therapeutics.

References

-

Cas no 1158758-67-8 (this compound). (n.d.). ChemWhat. Retrieved from [Link]

-

Doulcet, J., & Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. Available at: [Link]

-

Sweeney, J. B., & Doulcet, J. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Preprint. Available at: [Link]

Sources

An In-depth Technical Guide to (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Synthesis, Applications, and Characterization

Editor's Note: The topic requested was "(R)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate." A comprehensive search of chemical literature and supplier databases indicates that this specific 3-methyl substituted compound is not a commonly available or widely documented chemical entity. This guide will instead focus on the structurally similar, commercially significant, and extensively documented chiral building block, tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 199174-29-3). This compound is a vital intermediate in pharmaceutical research and development, and the principles, protocols, and applications discussed herein are directly relevant to researchers in the field.

Introduction: The Strategic Value of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its non-planar, saturated structure provides an ideal platform for creating molecules with three-dimensional complexity, a key attribute for enhancing binding affinity, selectivity, and pharmacokinetic properties.[2] Among the vast library of pyrrolidine-based building blocks, tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate holds a position of strategic importance.

This bifunctional molecule offers two key features for synthetic manipulation:

-

A Boc-protected secondary amine integrated into the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group provides robust protection under a wide range of reaction conditions but can be removed cleanly under acidic conditions, allowing for late-stage derivatization.

-

A primary aminomethyl group at the C3 position. This nucleophilic handle is poised for a variety of chemical transformations, including amide bond formation, reductive amination, and alkylation, enabling the facile introduction of diverse pharmacophoric elements.

The defined (R)-stereochemistry at the C3 chiral center is critical for designing enantiomerically pure compounds, which is a regulatory and efficacy mandate for most modern therapeutics. This guide provides a detailed examination of the compound's identity, a robust and field-proven synthetic protocol, its applications in drug discovery, and key analytical characterization methods.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of reproducible science. The key identifiers and physical characteristics of the title compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | [3][4] |

| CAS Number | 199174-29-3 | [3][5] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][5] |

| Molecular Weight | 200.28 g/mol | [1][5][6] |

| Common Synonyms | (R)-1-Boc-3-(aminomethyl)pyrrolidine, (R)-3-(Aminomethyl)-1-N-Boc-pyrrolidine | [4] |

| Appearance | Typically an oil or low-melting solid | N/A |

| Purity | Commercially available at ≥95-98% | [4][5] |

Synthesis Protocol: A Validated Pathway

The most reliable and scalable synthesis of tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate begins with the commercially available chiral precursor, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The synthetic strategy hinges on converting the hydroxyl group into a superior leaving group, followed by nucleophilic displacement and reduction. This multi-step approach ensures high fidelity of the stereocenter and avoids the formation of byproducts associated with direct amination methods.[7]

The workflow involves three key stages: Mesylation, Azidation, and Reduction.

Sources

- 1. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arrow.tudublin.ie [arrow.tudublin.ie]

- 3. angenechemical.com [angenechemical.com]

- 4. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]

- 5. (R)-1-BOC-3-(AMINOMETHYL)PYROLIDINE | 199174-29-3 | INDOFINE Chemical Company [indofinechemical.com]

- 6. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 2756485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate and its Analogue

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and applications of key pyrrolidinyl carbamate building blocks in drug discovery. A primary focus is placed on the readily available and well-documented compound, (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Due to the limited availability of public data on the specifically requested (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate, this guide leverages expert chemical principles to propose its synthesis and predict its properties based on its close structural analogue. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize these versatile scaffolds.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates. Its saturated, three-dimensional structure provides an excellent framework for orienting functional groups in precise vectors to optimize interactions with biological targets. The introduction of substituents, particularly at the 3-position, creates chiral centers that are critical for molecular recognition and pharmacological activity.

This guide addresses the specific topic of (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate . However, a thorough search of prominent chemical databases and supplier catalogs reveals that this specific compound, featuring a quaternary carbon at the 3-position, is not commercially available and lacks extensive public documentation.

In the spirit of scientific integrity and practical application, this guide will focus on its closest, widely-used analogue: (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate . We will first provide a detailed technical profile of this key building block. Subsequently, we will apply established principles of synthetic organic chemistry to propose a viable pathway for the synthesis of the target 3-methylated compound, offering insights into the experimental considerations and challenges involved.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is fundamental to its application. Here, we present the verified data for the analogue and the calculated data for the target compound.

Profile of the Key Analogue: (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

This compound is a bifunctional molecule featuring a Boc-protected secondary amine within the pyrrolidine ring and a free primary amine on the C3-substituent. This differential protection is the cornerstone of its utility, allowing for selective sequential reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][3][4] |

| CAS Number | 199175-10-5 | [1] |

| Appearance | White solid | [3] |

| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | [1] |

| Synonyms | (S)-1-Boc-3-(aminomethyl)pyrrolidine, (S)-3-(Aminomethyl)-1-N-Boc-pyrrolidine | [1][5] |

| SMILES | CC(C)(C)OC(=O)N1CCCN | [1] |

Predicted Profile of the Target Compound: (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate

The introduction of a methyl group at the C3 position creates a quaternary stereocenter. While experimental data is unavailable, its fundamental properties can be calculated.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₂₂N₂O₂ | Addition of one carbon and two hydrogens (CH₂) |

| Molecular Weight | 214.31 g/mol | Calculated by adding the mass of a methyl group (~14.03 u) to the analogue's MW. |

| CAS Number | Not assigned | Not found in public databases. |

| LogP | ~1.7 | The added nonpolar methyl group is expected to increase the LogP compared to the analogue (~1.2). |

Synthesis and Mechanistic Considerations

The synthetic utility of these building blocks is defined by the methods used to create them. Below, we detail a standard synthesis for the known analogue and propose a logical, multi-step pathway for the target molecule.

Established Synthesis of (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

A common and reliable method involves the reduction of a nitrile or a related nitrogen-containing functional group. The causality behind this choice is the high efficiency and stereochemical retention of such reductions.

Protocol: Reductive Amination from a Hydroxymethyl Precursor

This protocol is based on a two-step conversion from the corresponding alcohol, a widely available starting material.

-

Step 1: Mesylation of the Alcohol. To a solution of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate in dichloromethane at 0 °C, add triethylamine (1.2 eq.). Slowly add methanesulfonyl chloride (1.1 eq.) and stir the reaction for 1-2 hours, monitoring by TLC. The purpose of this step is to convert the hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitution.

-

Step 2: Azide Displacement. Add sodium azide (1.5 eq.) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB) in a biphasic system with water, or switch to a polar aprotic solvent like DMF. Heat the reaction to 60-80 °C. The azide anion (N₃⁻) acts as a nitrogen nucleophile, displacing the mesylate. This is often preferred over direct amination to avoid over-alkylation.

-

Step 3: Reduction of the Azide. The resulting (S)-tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is dissolved in methanol or ethanol. The solution is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (balloon or Parr shaker).[6] This step efficiently reduces the azide to the primary amine with high fidelity.

-

Work-up and Purification. After the reaction is complete, the catalyst is removed by filtration through Celite. The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield the final product.

Proposed Synthesis for (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate

Creating the C3-quaternary center is the principal synthetic challenge. The proposed route begins with a Michael addition to a suitably protected pyrrolidinone, a robust method for forming new carbon-carbon bonds.

Workflow: Proposed Synthetic Pathway

Caption: Proposed workflow for synthesizing the C3-quaternary substituted pyrrolidine.

Detailed Protocol Explanation:

-

Starting Material: The synthesis would commence with a chiral, commercially available starting material such as (S)-1-Boc-3-pyrrolidinone.

-

Olefination: The ketone is first converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction. This step introduces the electrophilic center required for the key bond-forming reaction.

-

Michael Addition: The crucial C-C bond is formed via a Michael (1,4-conjugate) addition. Using a strong, non-basic catalyst and nitromethane as the nucleophile, the nitromethyl group is added to the β-position. This reaction creates the quaternary center. The choice of nitromethane is strategic; the nitro group is a versatile precursor to a primary amine.

-

Nitro Group Reduction: The nitro group is then reduced to the target aminomethyl functionality. This is typically achieved through catalytic hydrogenation using catalysts like Raney Nickel, or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). This step must be carefully controlled to avoid reduction of the carbamate protecting group.

-

Purification: The final compound would be purified using standard techniques such as column chromatography or crystallization.

Analytical Characterization and Validation

Rigorous analytical characterization is required to confirm the identity and purity of the final compound.

Standard Analysis of the Analogue

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint. Key signals include the tert-butyl singlet (~1.46 ppm), the pyrrolidine ring protons (multiplets between 1.80-3.65 ppm), and the aminomethyl protons.[6]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a clear [M+H]⁺ ion at m/z 187, corresponding to the protonated molecule (after loss of the Boc group or analysis of the unprotected analogue).[6]

-

Chiral HPLC: To confirm enantiomeric purity, a chiral HPLC method would be employed, using a suitable chiral stationary phase to separate the (S) and (R) enantiomers.

Expected Analysis of the Target Compound

The presence of the C3-methyl group would introduce distinct changes in the analytical data, which can be predicted:

-

¹H NMR: A new singlet corresponding to the C3-methyl protons would appear, likely in the 1.0-1.3 ppm range. The absence of a proton at the C3 position would simplify the multiplets for the adjacent ring protons.

-

¹³C NMR: A new signal for the quaternary carbon at C3 and a signal for the new methyl carbon would be observable.

-

Mass Spectrometry: The ESI-MS [M+H]⁺ ion would be expected at m/z 215.3, reflecting the increased molecular weight.

Applications in Drug Discovery and Development

3-Substituted pyrrolidine carbamates are invaluable building blocks. The primary amine serves as a versatile handle for introducing a wide array of functional groups through amide bond formation, reductive amination, or sulfonylation.

Workflow: Application in Fragment-Based Drug Discovery (FBDD)

Sources

- 1. tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1514454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 2756485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 147081-44-5 Cas No. | (3S)-3-Aminopyrrolidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

- 6. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthesis and Application of Key Pyrrolidine Intermediates: A Technical Guide to tert-Butyl 3-(Aminomethyl)pyrrolidine-1-carboxylate

An Important Note on Chemical Identity: Initial inquiries for "tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate" did not yield a specific, well-documented chemical entity with a corresponding CAS number in publicly available chemical databases and literature. This suggests that it may be a novel or less-characterized compound. This guide will, therefore, focus on the closely related and widely utilized chemical building block, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate , for which extensive technical data is available. This compound is a critical intermediate in the development of numerous therapeutic agents.

Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal building block for creating molecules that can interact with complex biological targets. The introduction of an aminomethyl group at the 3-position, combined with the versatile N-Boc protecting group, creates a bifunctional molecule with significant utility in drug discovery.

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, in its racemic and enantiomerically pure forms, serves as a key intermediate for introducing the 3-(aminomethyl)pyrrolidine moiety into larger molecules. This structural motif is found in a range of biologically active compounds, including antagonists for various receptors.

Compound Identification and Physicochemical Properties

A clear identification of the chemical entity is paramount for reproducibility and safety in research and development.

| Identifier | Value | Source |

| Chemical Name | tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | PubChem |

| CAS Number | 270912-72-6 (Racemate) | [2][3] |

| 199174-29-3 ((R)-enantiomer) | [4][5] | |

| 199175-10-5 ((S)-enantiomer) | ||

| Molecular Formula | C₁₀H₂₀N₂O₂ | [5] |

| Molecular Weight | 200.28 g/mol | [5] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate typically involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. A common and reliable laboratory-scale synthesis starts from a commercially available precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Synthetic Pathway from a Hydroxy-Pyrrolidine Precursor

A prevalent synthetic route involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a cyanide source and subsequent reduction.

Figure 1. A common synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Step 1: Mesylation of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

-

Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in dichloromethane at 0 °C.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the organic layer. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a good leaving group (mesylate), facilitating the subsequent nucleophilic substitution by the cyanide ion. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Cyanation

-

Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as DMSO or DMF.

-

Add sodium cyanide (1.5 equivalents).

-

Heat the mixture to 60-80 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude nitrile can be purified by column chromatography.

Causality: The cyanide anion acts as a nucleophile, displacing the mesylate in an SN2 reaction. The use of a polar aprotic solvent is crucial as it solvates the cation (Na⁺) but not the anion (CN⁻), thus increasing the nucleophilicity of the cyanide ion.

Step 3: Nitrile Reduction

-

Dissolve the purified tert-butyl 3-cyanopyrrolidine-1-carboxylate in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of Raney Nickel or Palladium on carbon.

-

Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature for 16-24 hours.

-

Alternatively, for a more rapid reduction, lithium aluminum hydride (LiAlH₄) in THF can be used, though this requires more stringent anhydrous conditions and careful quenching.

-

Upon completion, filter the catalyst through a pad of celite and concentrate the filtrate to yield the final product, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.

Causality: Catalytic hydrogenation is a widely used and effective method for reducing nitriles to primary amines. The catalyst provides a surface for the reaction between hydrogen gas and the nitrile group.

Applications in Drug Development

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a versatile building block used in the synthesis of a variety of pharmacologically active compounds. The primary amine serves as a handle for further functionalization, while the Boc-protected nitrogen allows for selective reactions at the exocyclic amine.

One notable application is in the development of histamine H3 receptor antagonists.[6] The 3-(aminomethyl)pyrrolidine moiety can be incorporated into larger molecules that modulate the activity of this receptor, which is a target for treating neurological and inflammatory disorders.

Figure 2. General workflow for incorporating the pyrrolidine intermediate in drug synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate and its precursors.

| Hazard Statement | Description | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Eye Damage/Irritation | Causes serious eye irritation | H319 |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its synthesis from readily available starting materials is well-established, and its utility in the construction of complex, biologically active molecules is widely recognized. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists in the field of drug development.

References

-

PubChem. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. [Link]

- Google Patents.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 270912-72-6 [chemicalbook.com]

- 3. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 4. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]

- 5. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 147081-44-5 Cas No. | (3S)-3-Aminopyrrolidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Pyrrolidines

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyloxycarbonyl (Boc)-protected pyrrolidines. As crucial building blocks in modern organic synthesis, particularly in medicinal chemistry and drug discovery, a thorough understanding of their characteristics is paramount for researchers, scientists, and drug development professionals. This document delves into the solubility, stability, reactivity, and spectroscopic signatures of these compounds, offering field-proven insights and detailed experimental protocols to facilitate their effective utilization in the laboratory.

Introduction: The Strategic Importance of Boc-Protected Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, flexible nature allows for the exploration of three-dimensional chemical space, which is critical for achieving high-affinity interactions with biological targets.[2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the pyrrolidine nitrogen is a cornerstone strategy in the synthesis of complex molecules containing this motif.[3][4]

The Boc group offers a unique combination of stability and facile, selective cleavage. It effectively masks the nucleophilicity and basicity of the pyrrolidine nitrogen, preventing unwanted side reactions during subsequent synthetic transformations.[4] This allows for precise chemical modifications at other positions of the pyrrolidine ring or elsewhere in the molecule. The true power of the Boc group lies in its acid lability; it can be readily removed under mild acidic conditions, regenerating the free amine with minimal side products.[4][5][6] This orthogonality to many other common protecting groups makes Boc-protected pyrrolidines invaluable intermediates in multi-step synthetic campaigns.[7]

This guide will provide an in-depth analysis of the key physical and chemical properties that govern the behavior of Boc-protected pyrrolidines, empowering chemists to leverage these versatile building blocks to their full potential.

Physical Properties: A Foundation for Practical Application

The introduction of the bulky, lipophilic Boc group significantly influences the physical properties of the parent pyrrolidine. Understanding these properties is essential for reaction setup, purification, and formulation.

Solubility Profile

Boc-protected pyrrolidines generally exhibit good solubility in a wide range of common organic solvents.[4] The nonpolar tert-butyl group enhances solubility in nonpolar solvents, while the polar carbamate moiety contributes to solubility in polar aprotic solvents.[8] For instance, (R)-3-(Boc-amino)pyrrolidine is reported to be soluble in polar aprotic solvents like DMSO and DMF, as well as polar protic solvents such as methanol and ethanol.[8] N-Boc-3-pyrrolidinone is soluble in weakly polar organic solvents like ether, acetonitrile, and dimethylformamide (DMF), but insoluble in water.[5]

Table 1: Solubility of Selected Boc-Protected Pyrrolidines

| Compound Name | Molecular Formula | Common Solvents for Good Solubility | Poorly Soluble In |

| N-Boc-pyrrolidine | C₉H₁₇NO₂ | Dichloromethane, Chloroform, Ethyl Acetate, THF | Water |

| (R)-3-(Boc-amino)pyrrolidine | C₉H₁₈N₂O₂ | DMSO, DMF, Methanol, Ethanol[8] | - |

| N-Boc-pyrrolidine-3-carboxylic acid | C₁₀H₁₇NO₄ | Chloroform[9] | - |

| N-Boc-3-pyrrolidinone | C₉H₁₅NO₃ | Ether, Acetonitrile, DMF[5] | Water[5] |

Melting and Boiling Points

The physical state and melting/boiling points of Boc-protected pyrrolidines vary depending on their substitution pattern and molecular weight. N-Boc-pyrrolidine is a liquid at room temperature, while substituted derivatives like (R)-3-(Boc-amino)pyrrolidine and N-Boc-pyrrolidine-3-carboxylic acid are solids.[9][10]

Table 2: Physical State and Thermal Properties of Key Boc-Protected Pyrrolidines

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) |

| N-Boc-pyrrolidine | 86953-79-9 | 171.24[11] | Liquid | - | 80 / 0.2 mmHg |

| (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 | 186.25[10][12] | Solid[10] | 63-68[10] | - |

| (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | 186.25[13] | Solid | 50[13] | 112 / 0.25 mmHg[13] |

| N-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 | 215.25[9] | Solid[9] | 133-138[9] | 337.2 (Predicted)[9] |

Spectroscopic Data

Accurate characterization of Boc-protected pyrrolidines relies on standard spectroscopic techniques.

¹H and ¹³C NMR are powerful tools for confirming the structure of these compounds. The Boc group gives rise to a characteristic singlet in the ¹H NMR spectrum around 1.44 ppm, integrating to nine protons.[12] The chemical shifts of the pyrrolidine ring protons and carbons are influenced by the substituents.[14]

Key NMR Features for (R)-3-(Boc-amino)pyrrolidine: [12]

-

¹H NMR (CDCl₃): ~4.0 ppm (br s, 1H, NH ), ~3.5-3.0 ppm (m, 3H, pyrrolidine CH ₂, CH ), ~2.8 ppm (m, 2H, pyrrolidine CH ₂), ~2.0 & ~1.6 ppm (m, 2H, pyrrolidine CH ₂), 1.44 ppm (s, 9H, C(CH ₃)₃).

-

¹³C NMR (CDCl₃): ~155 ppm (C =O), ~79 ppm (C (CH₃)₃), ~57 ppm (pyrrolidine C H), other pyrrolidine carbons will appear in the aliphatic region.

IR spectroscopy is useful for identifying the key functional groups. The carbamate carbonyl (C=O) of the Boc group typically shows a strong absorption band in the region of 1680-1700 cm⁻¹. The N-H stretch of Boc-protected amines can also be observed.[12]

Chemical Properties and Reactivity

The chemical behavior of Boc-protected pyrrolidines is largely defined by the stability of the Boc group and the reactivity of the pyrrolidine scaffold.

Stability of the Boc Protecting Group

The Boc group is known for its robustness under a variety of reaction conditions, which is a primary reason for its widespread use.[4]

-

Stable to Basic Conditions: It is resistant to hydrolysis by strong bases such as NaOH and KOH.[4]

-

Stable to Nucleophiles: Generally unreactive towards common nucleophiles.[4]

-

Stable to Catalytic Hydrogenation: It remains intact under conditions typically used to cleave other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[4]

However, prolonged exposure to strong bases at elevated temperatures may lead to side reactions.[6] The stability of some Boc-protected pyrrolidines can also be pH-dependent. For instance, N-Boc-3-pyrrolidinone may undergo hydrolysis in highly acidic environments (pH < 2), but is relatively stable in neutral or slightly acidic conditions (pH 4-6).[5]

Reactivity and Deprotection

The key to the utility of the Boc group is its susceptibility to cleavage under acidic conditions.[6] This deprotection regenerates the free pyrrolidine amine, which can then participate in further reactions.

A variety of acidic reagents can be employed for Boc deprotection, with trifluoroacetic acid (TFA) in dichloromethane (DCM) being one of the most common methods.[15][16] Other reagents include hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate, and sulfuric acid.[7][15][16]

Experimental Protocol: General Procedure for Boc Deprotection with TFA

-

Dissolve the Boc-protected pyrrolidine in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v).

-

Stir the reaction mixture at 0 °C to room temperature, monitoring the progress by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM.[6]

-

Dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and isolate the free amine.[6]

-

Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the deprotected pyrrolidine.[6]

While acidic conditions are standard, several milder or alternative methods for Boc deprotection have been developed to accommodate sensitive substrates.[16] These include:

-

Lewis Acids: Reagents such as TMSI, TMSOTf, TiCl₄, and ZnBr₂ can effect Boc cleavage.[7]

-

Neutral Conditions: Heating in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can deprotect N-Boc compounds.[17] Microwave heating can accelerate this process.[17]

-

Green Chemistry Approaches: Methods using boiling water or deep eutectic solvents have been reported for more environmentally friendly deprotections.[7][18]

Reactivity of the Pyrrolidine Ring

With the nitrogen protected, the pyrrolidine ring itself can undergo various transformations. For example, N-Boc-pyrrolidine can undergo α-arylation in the presence of a palladium catalyst with high enantioselectivity. It is also reported to be significantly more reactive towards C-H insertion reactions than cyclohexane.[19]

Applications in Drug Discovery and Organic Synthesis

Boc-protected pyrrolidines are indispensable building blocks in the synthesis of a wide array of biologically active molecules and complex natural products.[20][21][22]

-

Peptidomimetics: Chiral Boc-protected pyrrolidine derivatives are used to create peptide mimics with improved stability and bioavailability.[9]

-

Asymmetric Synthesis: The inherent chirality of many substituted Boc-pyrrolidines allows for the introduction of specific stereocenters into target molecules, which is crucial for their biological activity.[21]

-

Scaffold for Bioactive Molecules: The pyrrolidine ring serves as a core scaffold for numerous drugs, and Boc-protected intermediates are key in their synthesis.[3][23] Examples include inhibitors of various enzymes and receptor modulators.[1]

-

Synthesis of Alkaloids: N-Boc-pyrrolidine is used in the synthesis of alkaloids like (+)-elaeokanine A and 1-deoxycastanospermine.[22]

Safety and Handling

Many Boc-protected pyrrolidines are classified as hazardous substances and require careful handling.[24]

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[24] Avoid contact with skin, eyes, and clothing.[24] Wash hands thoroughly after handling.[24]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][24]

-

Hazards: Some derivatives can cause severe skin burns and eye damage.[24] Others may be harmful if swallowed or cause respiratory irritation.[10][24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and strong acids.[25][26] Many are stored at 2-8°C to maintain stability.[9][10]

Emergency Procedures: [10][24]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

Conclusion

Boc-protected pyrrolidines are a versatile and indispensable class of building blocks in modern organic chemistry. Their unique combination of physical and chemical properties, particularly the stability of the Boc group under a wide range of conditions and its facile removal under mild acidic conditions, makes them ideal intermediates for the synthesis of complex, high-value molecules. A thorough understanding of their solubility, stability, reactivity, and safe handling, as detailed in this guide, is crucial for any researcher, scientist, or drug development professional seeking to effectively incorporate these powerful tools into their synthetic strategies.

References

- N-Boc-Pyrrolidine-3-carboxylic Acid: A Comprehensive Overview. (2025). Vertex AI Search.

- Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. (2025). Benchchem.

- Technical Guide: Safety and Handling of (S)-1-Boc-2-(aminomethyl)pyrrolidine. (2025). Benchchem.

- A Comparative Guide to Alternative Chiral Building Blocks for (R)-(-)-N-Boc-3-pyrrolidinol. (2025). Benchchem.

- N-Boc-pyrrolidine 97 86953-79-9. Sigma-Aldrich.

- N-Boc-pyrrolidine 97 86953-79-9. Sigma-Aldrich.

- N-Boc-pyrrolidine | C9H17NO2 | CID 643455. PubChem.

- Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

- Essential Safety and Operational Guide for (R)-3-(Boc-amino)pyrrolidine. (2025). Benchchem.

- (S)-3-(Boc-amino)

- Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. (2025). Benchchem.

- What are the properties, synthesis, and applications of N-Boc-3-pyrrolidinone?. (2025). Guidechem.

- Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. (2025). Benchchem.

- Deprotection of N-BOC compounds. (2009).

- N-Boc-pyrrolidine 97 86953-79-9. Sigma-Aldrich.

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021). PMC - NIH.

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. (2025). Benchchem.

- SAFETY D

- (S)-3-(Boc-amino)pyrrolidine. ChemicalBook.

- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)

- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). MDPI.

- Pyrrolidine Derivatives in Drug Discovery. (2021). PharmaBlock.

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2021). MDPI.

- Synthesis of unique pyrrolidines for drug discovery. (2014). Enamine.

- N-Boc-pyrrolidine 97 86953-79-9 Peer Reviewed Papers. Sigma-Aldrich.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. reddit.com [reddit.com]

- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 19. N-Boc-pyrrolidine 97 86953-79-9 [sigmaaldrich.com]

- 20. benchchem.com [benchchem.com]

- 21. nbinno.com [nbinno.com]

- 22. N-Boc-pyrrolidine 97 86953-79-9 [sigmaaldrich.com]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. aksci.com [aksci.com]

- 26. fishersci.com [fishersci.com]

The Emerging Therapeutic Potential of Substituted Pyrrolidines: A Guide to the Biological Activity of tert-Butyl 3-(Aminomethyl)-3-methylpyrrolidine-1-carboxylate Derivatives

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized structure provides an ideal framework for creating molecules with precise three-dimensional orientations crucial for selective interaction with biological targets.[3] This guide focuses on a specific, high-value building block: tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate . We will dissect its synthetic utility, explore the significant biological activities of its derivatives—with a primary focus on G-Protein Coupled Receptor (GPCR) antagonism—and provide detailed protocols for their biological evaluation. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile scaffold for novel therapeutic agents.

The Core Scaffold: A Strategic Overview

The title compound is a chiral synthetic intermediate designed for versatility in drug discovery.[4] Its key features include:

-

Pyrrolidine Core: A five-membered saturated heterocycle that provides a rigid, three-dimensional structure.[3]

-

C3-gem-dimethyl Group: The methyl group at the 3-position introduces a conformational lock. This can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and potentially improving metabolic stability by shielding adjacent positions from enzymatic degradation.

-

C3-aminomethyl Side Chain: This provides a crucial vector for chemical modification. The primary amine, once deprotected, is a versatile handle for generating diverse libraries of amides, sulfonamides, ureas, and secondary/tertiary amines.

-

N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a stable and readily removable protecting group, essential for controlled, stepwise synthesis.[4] Its removal unmasks the pyrrolidine nitrogen for further functionalization.

These features make the scaffold an ideal starting point for exploring structure-activity relationships (SAR) in a targeted drug discovery program.

Primary Biological Targets: G-Protein Coupled Receptors (GPCRs)

Derivatives based on the 3-(aminomethyl)pyrrolidine framework have shown significant promise as modulators of GPCRs, a large family of transmembrane proteins that are primary targets for a substantial portion of clinical therapeutics.[5] Two key GPCR subfamilies, neurokinin and chemokine receptors, are particularly relevant.

Neurokinin (NK) Receptor Antagonism

The neurokinin receptors (NK1, NK2, NK3) are activated by tachykinin peptides, such as Substance P (SP), and are implicated in a range of pathologies.[6]

-

NK1 Receptor: The binding of SP to the NK1 receptor is linked to pain transmission, inflammation, and the emetic reflex.[6] Consequently, NK1 receptor antagonists are effective anti-nausea and antiemetic agents, such as Aprepitant.[7][8]

-

NK3 Receptor: This receptor plays a role in the pathophysiology of psychoses, including schizophrenia.[9] Several selective NK3 receptor antagonists based on heterocyclic scaffolds have been developed as potential antipsychotics.[9]

Pyrrolidine derivatives have been successfully designed as potent NK1 and NK3 receptor antagonists, sometimes exhibiting dual activity.[6][10] The aminomethyl side chain of the core scaffold can be derivatized with aromatic groups that mimic the key binding interactions of known antagonists.

Chemokine (CCR2/CCR5) Receptor Antagonism

CC Chemokine Receptor 2 (CCR2) is a GPCR primarily expressed on monocytes and macrophages.[11] Its main ligand, MCP-1 (CCL2), mediates the migration of these immune cells from the bone marrow to sites of inflammation.[12] This makes the CCL2/CCR2 axis a critical target for treating inflammatory and autoimmune diseases.[12][13] Several small-molecule CCR2 antagonists have advanced to clinical trials.[12] The core structure of many of these antagonists features a basic nitrogen atom within a cyclic framework, highlighting the potential for derivatives of our title compound to exhibit potent CCR2 antagonism.

Structure-Activity Relationship (SAR) Insights

A systematic exploration of the chemical space around the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. Based on published data for related GPCR antagonists, a focused SAR campaign can be designed.

Diagram: SAR Exploration Workflow

The following diagram illustrates a typical workflow for exploring the SAR of the core scaffold.

Caption: Workflow for generating and evaluating a library of derivatives.

Table 1: Hypothetical Structure-Activity Relationships for GPCR Antagonism

| Modification Site | Structural Change | Expected Impact on Activity | Rationale |

| Aminomethyl Nitrogen | Acylation with bulky, lipophilic aromatic acyl groups | Potentially Increase Potency | Many GPCR antagonists require specific hydrophobic interactions within the transmembrane binding pocket.[13] |

| Aminomethyl Nitrogen | Formation of sulfonamides | Modulate Potency & PK | Sulfonamides can act as hydrogen bond acceptors and alter physicochemical properties like solubility and cell permeability. |

| Pyrrolidine Nitrogen (N1) | Removal of Boc, replacement with small alkyl or cycloalkyl groups | Likely to Decrease Potency | For many antagonists, a neutral or specific substituent at this position is optimal. A free base may introduce undesirable off-target effects. |

| Pyrrolidine C3-Methyl | Removal of the methyl group | May Decrease Potency/Selectivity | The gem-dimethyl group restricts bond rotation, which can lock the aminomethyl side chain into a more favorable, lower-energy conformation for receptor binding.[3] |

| Stereochemistry | Use of (R) vs. (S) enantiomer at C3 | Critical for Activity | GPCR binding pockets are chiral, leading to significant differences in activity between enantiomers. The optimal stereochemistry must be determined empirically.[3] |

Other Potential Therapeutic Applications

While GPCRs represent a primary target class, the versatility of the pyrrolidine scaffold means its derivatives could be active in other therapeutic areas.

-

Anticancer Agents: A wide variety of synthetic pyrrolidine compounds have demonstrated significant anticancer activity against numerous cancer cell lines.[14][15] The mechanism often involves targeting key cellular pathways to induce apoptosis.[8]

-

Antidiabetic Agents: Certain polyhydroxylated pyrrolidines act as mimics of carbohydrates and can inhibit enzymes like α-glucosidase, a target for type 2 diabetes.[3][16] Derivatives of the title compound could be explored as inhibitors of other metabolic enzymes.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized derivatives, a robust and tiered screening cascade is essential. As GPCR antagonism is a primary hypothesis, the following protocols describe industry-standard cell-based assays.[5]

Diagram: GPCR Screening Cascade

Caption: A typical screening workflow for identifying and confirming GPCR antagonists.

Protocol 1: Primary Screening - Calcium Mobilization FLIPR Assay

This high-throughput assay measures changes in intracellular calcium concentration following GPCR activation, a common downstream event for Gq-coupled receptors like NK1.[17][18]

Objective: To determine the potency (IC₅₀) of test compounds to inhibit agonist-induced calcium flux.

Materials:

-

HEK293 cells stably expressing the target GPCR (e.g., NK1 receptor).

-

Black-walled, clear-bottom 384-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: EC₈₀ concentration of the cognate agonist (e.g., Substance P).

-

Test Compounds: 10 mM stock in DMSO, serially diluted.

-

FLIPR (Fluorometric Imaging Plate Reader) instrument.

Step-by-Step Methodology:

-

Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO₂.

-

Dye Loading: The next day, remove the culture medium and add 20 µL of the calcium dye loading solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of the test compounds in Assay Buffer at 4x the final desired concentration. Add 10 µL of the diluted compound to the appropriate wells. For control wells, add Assay Buffer with DMSO.

-

Incubation: Incubate the plate with the compounds for 15-30 minutes at room temperature.

-

FLIPR Measurement: a. Place the cell plate and a plate containing the 4x agonist solution into the FLIPR instrument. b. Set the instrument to record a baseline fluorescence reading for 10-20 seconds. c. Program the instrument to add 10 µL of the agonist to all wells. d. Continue recording the fluorescence signal for an additional 90-120 seconds.[19]

-

Data Analysis: The antagonist effect is measured by the reduction in the peak fluorescence signal in the presence of the test compound compared to the agonist-only control. Calculate IC₅₀ values using a four-parameter logistic curve fit.

Protocol 2: Secondary Screening - β-Arrestin Recruitment Assay

This assay provides an orthogonal readout of receptor activation, independent of G-protein coupling, by measuring the recruitment of β-arrestin to the activated GPCR.[20]

Objective: To confirm the antagonist activity of hit compounds from the primary screen.

Materials:

-

U2OS or CHO cells engineered for a β-arrestin recruitment assay system (e.g., DiscoverX PathHunter).

-

Assay Buffer and reagents specific to the commercial assay kit.

-

Agonist and test compounds, prepared as in Protocol 1.

-

Luminescence plate reader.

Step-by-Step Methodology:

-

Cell Plating: Plate the engineered cells in white-walled 384-well plates according to the manufacturer's instructions and incubate overnight.

-

Compound Addition: Add serially diluted test compounds to the wells and incubate for the time specified by the manufacturer (typically 30 minutes).

-

Agonist Addition: Add the EC₈₀ concentration of the agonist to the wells.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment and signal generation.

-

Signal Detection: Add the detection reagents as per the kit instructions and incubate for 60 minutes at room temperature.

-

Measurement: Read the chemiluminescent signal on a plate reader.

-

Data Analysis: Analyze the data to determine the IC₅₀ of the antagonist compounds based on the inhibition of the agonist-induced signal.

Conclusion and Future Directions

The This compound scaffold is a highly valuable starting point for the discovery of novel therapeutics. Its derivatives are particularly well-suited for targeting GPCRs like neurokinin and chemokine receptors, which are implicated in a host of inflammatory, neurological, and oncological diseases. The strategic incorporation of the 3-methyl group offers a potential advantage for enhancing potency and metabolic stability.

A successful drug discovery program built upon this scaffold will require a multi-pronged approach: efficient synthesis of diverse chemical libraries, a robust biological screening cascade to identify and confirm active compounds, and a detailed SAR analysis to guide iterative lead optimization. The protocols and strategic insights provided in this guide offer a foundational framework for initiating such a program and unlocking the full therapeutic potential of this promising chemical class.

References

-

Di P, V, et al. (2010). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Rational design of novel pyrrolidine derivatives as orally active neurokinin-3 receptor antagonists. ResearchGate. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Available at: [Link]

-

Zhou, J, et al. (2019). Recent progress in assays for GPCR drug discovery. Journal of Receptors and Signal Transduction. Available at: [Link]

-

Hill, S J, & Dale, L B. (2015). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Springer Protocols. Available at: [Link]

- Google Patents. (n.d.). Pyrrolidine derivatives as dual NK1 / NK3 receptor antagonists.

-

ResearchGate. (n.d.). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. Available at: [Link]

-

Latorraca, N R, et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available at: [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

BMG LABTECH. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]

-

Finke, P E, et al. (2012). Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. PMC. Available at: [Link]

-

Al-Warhi, T, et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Aprepitant - A novel NK1-receptor antagonist. ResearchGate. Available at: [Link]

-

MDPI. (2023). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. MDPI. Available at: [Link]

-

Bhat, A, et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. Available at: [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available at: [Link]

-

Norman, M H, et al. (2010). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. NIH. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

Kufareva, I, et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

-

ScienceRise. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science. Available at: [Link]

-

MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PMC. Available at: [Link]

-

Frontiers. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. JP5203449B2 - Pyrrolidine derivatives as dual NK1 / NK3 receptor antagonists - Google Patents [patents.google.com]

- 11. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Safety and Hazards of Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate

Introduction